molecular formula C22H29ClO2 B8414124 2-Chloro-3-dodecyl-1,4-naphthoquinone CAS No. 64955-12-0

2-Chloro-3-dodecyl-1,4-naphthoquinone

Cat. No. B8414124
CAS RN: 64955-12-0
M. Wt: 360.9 g/mol
InChI Key: ZPVLJVWYGVOTMG-UHFFFAOYSA-N
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Description

2-Chloro-3-dodecyl-1,4-naphthoquinone is a useful research compound. Its molecular formula is C22H29ClO2 and its molecular weight is 360.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Chloro-3-dodecyl-1,4-naphthoquinone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-3-dodecyl-1,4-naphthoquinone including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

64955-12-0

Product Name

2-Chloro-3-dodecyl-1,4-naphthoquinone

Molecular Formula

C22H29ClO2

Molecular Weight

360.9 g/mol

IUPAC Name

2-chloro-3-dodecylnaphthalene-1,4-dione

InChI

InChI=1S/C22H29ClO2/c1-2-3-4-5-6-7-8-9-10-11-16-19-20(23)22(25)18-15-13-12-14-17(18)21(19)24/h12-15H,2-11,16H2,1H3

InChI Key

ZPVLJVWYGVOTMG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCC1=C(C(=O)C2=CC=CC=C2C1=O)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To 0.20 g (1.50 mmoles) of AlCl3 in 20 mL of THF was added 6.80 g (4.74 mmoles, 0.697 mmoles/g) of dodecyl MgBr. This mixture was added dropwise to 0.789 g (4.49 mmoles) of 2-methoxy-3-chloro-1,4-naphthoquinone and 0.529 g (3.89 mmoles) of ZnCl2 in 50 mL of THF. The mixture was stirred overnight. The green solution was poured into 100 mL of NH4Cl solution, extracted with 3×50 mL of ether, dried over MgSO4, filtered, and solvent was removed. The residue was flash-chromatographed (90% toluene/hexane as eluant) to give 0.075 g (0.021 mmoles, 4.6%) of 2-dodecyl-3-chloronaphthoquinone and 0.246 g (0.55 mmoles, 12.3%) of 2-dodecyl-3-methoxynaphthoquinone. 1H NMR (δ, CDCl3): 8.05 (m,2H), 7.65 (m,2H), 4.10 (s,3H), 2.55 (m,2H), 1.3 (br. s,20H), 0.85 (m,3H).
Name
Quantity
0.2 g
Type
reactant
Reaction Step One
[Compound]
Name
dodecyl MgBr
Quantity
6.8 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
0.789 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.529 g
Type
catalyst
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

First, 0.60 g (4.4 mmoles) of ZnCl2 was dissolved in 20 mL of THF, and 6.30 g (4.39 mmoles, 0.697 mmoles/g) of dodecyl MgBr was added dropwise. After stirring for 15 minutes, this Zn reagent was added dropwise to 1.00 g (4.0 mmoles) of 2-acetoxy-3-chloro-1,4-naphthoquinone in 50 mL of THF. The mixture was stirred overnight and then poured into 100 mL of NH4Cl solution, extracted with 3×100 mL of ether, dried over MgSO4, filtered, and solvent was removed. The residue was flash-chromatographed to give 2-dodecyl-3-chloro-1,4-naphthoquinone and 2-dodecyl-3-acetoxy-1,4-naphthoquinone. The dodecylchloro derivative was recrystallized from hot ethanol; 0.217 g (0.603 mmoles, 15%). The dodecylacetoxy derivative was further purified by preparative TLC; 0.079 g (0.21 mmoles, 5%) mp: 49° to 51° C. (lit: 57° to 58° C.). 1H NMR (CDCl3, δ): 8.3 (m, 2H), 7.75 (m, 2H), 2.58 (m, 2H), 2.40 (s, 3H), 1.30 (br s, 20H), 0.9 (m, 3H). IR (CHCl3, cm-1): 2935s, 2860m, 1775s, 1679s, 1670sh, 1640m, 1600 m.
[Compound]
Name
dodecyl MgBr
Quantity
6.3 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
reactant
Reaction Step Three
Name
Quantity
0.6 g
Type
catalyst
Reaction Step Three
Quantity
1 g
Type
reactant
Reaction Step Four
Name
Quantity
50 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

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